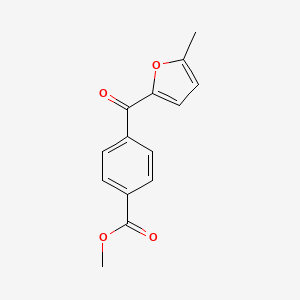
N~1~-(Naphthalen-2-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(Naphthalen-2-yl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic diamines. It is characterized by the presence of a naphthyl group attached to a benzene ring through an amine linkage. This compound is known for its applications in organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Naphthalen-2-yl)benzene-1,4-diamine typically involves the reaction of 2-naphthylamine with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N1-(Naphthalen-2-yl)benzene-1,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(Naphthalen-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N~1~-(Naphthalen-2-yl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Widely used in the production of OLEDs and OPVs due to its excellent hole transport properties
Mécanisme D'action
The mechanism of action of N1-(Naphthalen-2-yl)benzene-1,4-diamine in electronic applications involves its ability to transport holes efficiently. The compound’s molecular structure allows for the delocalization of π-electrons, facilitating the movement of charge carriers. This property is crucial for its function as a hole transport material in OLEDs and OPVs .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its use in OLEDs and OPVs.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another hole transport material with similar applications.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Used in OLEDs for its excellent charge transport properties
Uniqueness
N~1~-(Naphthalen-2-yl)benzene-1,4-diamine stands out due to its unique combination of thermal stability, high hole mobility, and ease of synthesis. These properties make it a preferred choice for various electronic applications, particularly in the development of high-performance OLEDs and OPVs .
Propriétés
Numéro CAS |
4285-37-4 |
|---|---|
Formule moléculaire |
C16H14N2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-N-naphthalen-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H14N2/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11,18H,17H2 |
Clé InChI |
MNDJKTIGCWCQIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


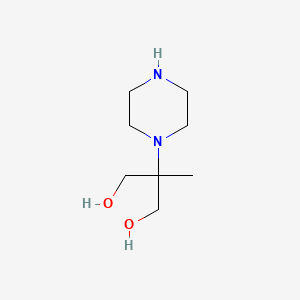
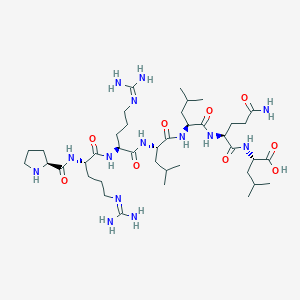
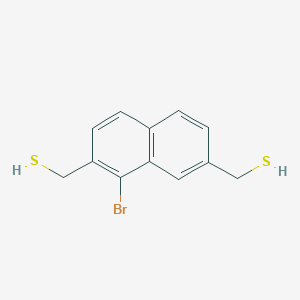
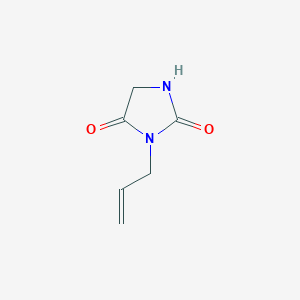
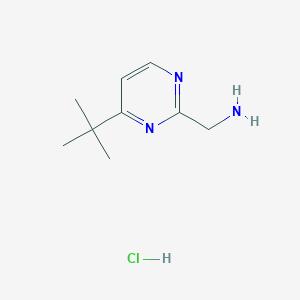
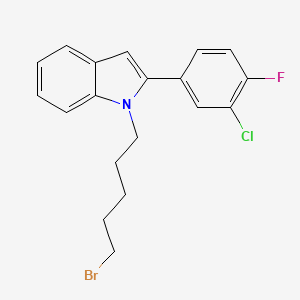

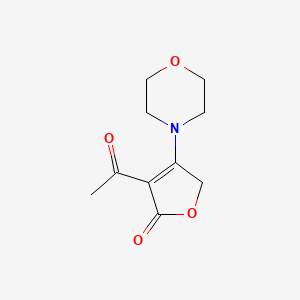

![8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14176289.png)

![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
![3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176310.png)
